Methyl 4-(5-formyl-2-pyridinyl)benzenecarboxylate
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Overview
Description
Methyl 4-(5-formyl-2-pyridinyl)benzenecarboxylate: is an organic compound with the molecular formula C14H11NO3 It is a derivative of benzenecarboxylate, featuring a pyridine ring substituted with a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(5-formyl-2-pyridinyl)benzenecarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromomethylbenzoate and 5-formyl-2-pyridine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a palladium-catalyzed coupling reaction. The reaction mixture is heated to a specific temperature, usually around 100-120°C, in the presence of a suitable solvent like dimethylformamide (DMF).
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity, and the product is typically isolated through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(5-formyl-2-pyridinyl)benzenecarboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed:
Oxidation: 4-(5-carboxy-2-pyridinyl)benzenecarboxylate
Reduction: 4-(5-hydroxymethyl-2-pyridinyl)benzenecarboxylate
Substitution: Products vary based on the nucleophile used
Scientific Research Applications
Methyl 4-(5-formyl-2-pyridinyl)benzenecarboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its potential as a lead compound for drug development.
Medicine: Due to its structural properties, it is explored for its potential therapeutic applications. Studies focus on its ability to interact with specific biological targets and its potential as a pharmaceutical agent.
Industry: In industrial applications, this compound is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of Methyl 4-(5-formyl-2-pyridinyl)benzenecarboxylate involves its interaction with specific molecular targets. The formyl group and the pyridine ring play crucial roles in its binding affinity and reactivity. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Methyl 4-(2-pyridinyl)benzenecarboxylate: Lacks the formyl group, resulting in different reactivity and applications.
Methyl 4-(5-methyl-2-pyridinyl)benzenecarboxylate: Contains a methyl group instead of a formyl group, leading to variations in chemical behavior.
Methyl 4-(5-nitro-2-pyridinyl)benzenecarboxylate:
Uniqueness: Methyl 4-(5-formyl-2-pyridinyl)benzenecarboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for various chemical transformations. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 4-(5-formylpyridin-2-yl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-18-14(17)12-5-3-11(4-6-12)13-7-2-10(9-16)8-15-13/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJIESUYNCMVJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC=C(C=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377500 |
Source
|
Record name | methyl 4-(5-formyl-2-pyridinyl)benzenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
834884-66-1 |
Source
|
Record name | methyl 4-(5-formyl-2-pyridinyl)benzenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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